molecular formula C22H36Br2 B3176828 1,4-Dibromo-2,5-dioctylbenzene CAS No. 117635-22-0

1,4-Dibromo-2,5-dioctylbenzene

Cat. No.: B3176828
CAS No.: 117635-22-0
M. Wt: 460.3 g/mol
InChI Key: NNODKPIGQMPPQW-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-dioctylbenzene is an organic compound with the molecular formula C22H36Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 4 positions, and two octyl groups are substituted at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2,5-dioctylbenzene can be synthesized through a multi-step process starting from benzene. The general synthetic route involves:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2,5-dioctylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium amide (NaNH2), sodium thiolate (NaSR), and sodium alkoxide (NaOR).

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-dibromo-2,5-dioctylbenzene involves its ability to undergo substitution reactions, where the bromine atoms are replaced by other functional groups. This reactivity is due to the electron-withdrawing nature of the bromine atoms, which makes the benzene ring more susceptible to nucleophilic attack . The octyl groups provide steric hindrance, influencing the compound’s reactivity and solubility .

Comparison with Similar Compounds

Uniqueness: 1,4-Dibromo-2,5-dioctylbenzene is unique due to the presence of long octyl chains, which impart distinct physical properties such as increased hydrophobicity and altered solubility compared to its shorter-chain analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and materials science.

Properties

IUPAC Name

1,4-dibromo-2,5-dioctylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNODKPIGQMPPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733094
Record name 1,4-Dibromo-2,5-dioctylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117635-22-0
Record name 1,4-Dibromo-2,5-dioctylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117635-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2,5-dioctylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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